molecular formula C41H80O5 B10799245 (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate

Cat. No.: B10799245
M. Wt: 653.1 g/mol
InChI Key: VSZCJVIEISRCQF-UHFFFAOYSA-N
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Description

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is a complex ester compound with the molecular formula C41H80O5. It is also known as dinonadecanoin. This compound is characterized by its long carbon chains and ester functional groups, making it a significant molecule in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate typically involves esterification reactions. One common method is the reaction between nonadecanoic acid and glycerol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts like p-toluenesulfonic acid can further enhance the efficiency of the esterification process.

Chemical Reactions Analysis

Types of Reactions

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate undergoes various chemical reactions, including:

    Oxidation: The ester groups can be oxidized to form carboxylic acids.

    Reduction: The ester can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The ester groups can participate in nucleophilic substitution reactions, where the ester is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Nonadecanoic acid and glycerol.

    Reduction: Nonadecanol and glycerol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a standard in analytical chemistry for calibration purposes.

    Biology: The compound is studied for its role in lipid metabolism and its potential as a biomarker for certain diseases.

    Medicine: Research is ongoing into its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: It is used in the production of cosmetics and personal care products due to its moisturizing properties.

Mechanism of Action

The mechanism of action of (2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems where the compound helps in the controlled release of active pharmaceutical ingredients. The molecular targets include various lipid transport proteins and enzymes involved in lipid metabolism.

Comparison with Similar Compounds

Similar Compounds

    (2-Hydroxy-3-octadecanoyloxypropyl) octadecanoate: Similar structure but with shorter carbon chains.

    (2-Hydroxy-3-eicosanoyloxypropyl) eicosanoate: Similar structure but with longer carbon chains.

Uniqueness

(2-Hydroxy-3-nonadecanoyloxypropyl) nonadecanoate is unique due to its specific chain length, which imparts distinct physical and chemical properties. Its melting point, solubility, and interaction with biological membranes differ from those of similar compounds, making it suitable for specialized applications in research and industry.

Properties

IUPAC Name

(2-hydroxy-3-nonadecanoyloxypropyl) nonadecanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-40(43)45-37-39(42)38-46-41(44)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h39,42H,3-38H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSZCJVIEISRCQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCCCC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

653.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name DG(19:0/0:0/19:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0094074
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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